molecular formula C11H13F2N3O B2711001 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-43-6

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Katalognummer B2711001
CAS-Nummer: 1018126-43-6
Molekulargewicht: 241.242
InChI-Schlüssel: XOLOEAQXFVZZTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, also known as DFP-10825, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrazolopyridine compounds and has been shown to exhibit interesting pharmacological properties.

Wirkmechanismus

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been shown to exert its pharmacological effects through the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. It has also been shown to bind to and activate the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of cAMP and cGMP in the brain, which may have implications for the treatment of certain neuropsychiatric disorders. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting potential applications in the treatment of metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several advantages as a research tool, including its high potency and selectivity for its target enzymes and receptors. However, it also has some limitations, including its relatively complex synthesis and limited availability.

Zukünftige Richtungen

There are several potential future directions for the study of 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one. One area of research is the development of more efficient and scalable synthetic routes to produce the compound. Another area of research is the investigation of its potential therapeutic applications in various diseases, including neuropsychiatric disorders and metabolic disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one and to identify potential side effects or toxicity concerns.

Synthesemethoden

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dihydro-6-methyl-4-oxo-2-(trifluoromethyl)-2H-pyran-5-carbonitrile with 2-bromo-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine, followed by a series of chemical transformations to yield the final product.

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Eigenschaften

IUPAC Name

4-(difluoromethyl)-3-methyl-2-propyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O/c1-3-4-16-6(2)9-7(10(12)13)5-8(17)14-11(9)15-16/h5,10H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLOEAQXFVZZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.